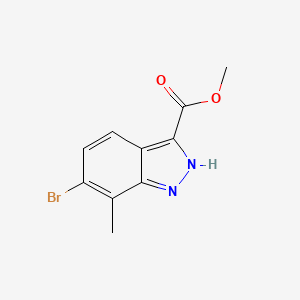

6-Bromo-7-methyl-1H-indazole-3-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 6-bromo-7-methyl-2H-indazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-5-7(11)4-3-6-8(5)12-13-9(6)10(14)15-2/h3-4H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEIUBZKDOQTHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C(NN=C12)C(=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Bromo-7-methyl-1H-indazole-3-carboxylic acid methyl ester involves the reaction of 7-iodo-1H-indazole with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dimethylformamide (DMF). The reaction typically proceeds under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methyl-1H-indazole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine group can yield 6-amino-7-methyl-1H-indazole-3-carboxylic acid methyl ester.

Scientific Research Applications

Overview

6-Bromo-7-methyl-1H-indazole-3-carboxylic acid methyl ester is an indazole derivative with significant potential in various scientific fields, particularly in medicinal chemistry. Its unique structure, characterized by the presence of a bromine atom and a methyl group, contributes to its diverse biological activities. This compound is being explored for applications in chemistry, biology, medicine, and industry.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex indazole derivatives. Its unique chemical structure allows for various substitution reactions, which can lead to the development of novel compounds with enhanced properties.

Biology

6-Bromo-7-methyl-1H-indazole-3-carboxylic acid methyl ester is under investigation for its potential biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that indazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various pathogens, including bacteria and fungi. For instance, it demonstrated notable antifungal activity against Candida albicans and Candida glabrata, especially in miconazole-resistant strains.

Case Study: Antifungal Activity

A study reported that this compound inhibited Candida species at concentrations as low as 10 mM, highlighting its potential as a therapeutic agent against resistant fungal infections.

Medicine

The compound is being explored for its anticancer potential. It has been shown to induce apoptosis in cancer cell lines by inhibiting key signaling pathways involved in cell proliferation.

Case Study: Cytotoxicity in Cancer Cells

In research focusing on BRCA2-deficient cancer cells, 6-Bromo-7-methyl-1H-indazole-3-carboxylic acid methyl ester exhibited selective cytotoxicity, suggesting its utility as a targeted therapy for specific cancer types.

Mechanism of Action

The mechanism of action of 6-Bromo-7-methyl-1H-indazole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The bromine atom and the indazole ring play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues of 6-Bromo-7-methyl-1H-indazole-3-carboxylic acid methyl ester include:

Key Observations :

- Positional Effects : The bromine position significantly impacts biological activity and reactivity. For example, 6-bromo derivatives (e.g., 660823-36-9) exhibit higher similarity (0.95) to the target compound than 5-bromo analogues (0.94) due to conserved steric and electronic profiles .

- Functional Group Influence : The methyl ester group at C3 enhances solubility in organic solvents compared to carboxylic acid derivatives (e.g., 660823-36-9), which may require ionizable conditions for reactivity .

Research Findings and Data Analysis

Spectroscopic and Analytical Data

- NMR and IR Profiles: The target compound’s ¹H-NMR spectrum is expected to show a singlet for the C7 methyl group (~δ 2.5 ppm) and a downfield shift for the C3 ester carbonyl (δ ~3.8–4.0 ppm), consistent with methyl esters in related compounds (e.g., δ 3.88 ppm in methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate) . IR spectra typically exhibit strong C=O stretches at ~1740 cm⁻¹ and SO₂ vibrations (~1155 cm⁻¹) in sulfonamide analogues, but these are absent in the target compound .

- Chromatographic Behavior: GC-MS analysis of methyl esters (e.g., hexadecanoic acid methyl ester) shows retention times influenced by alkyl chain length and polarity . The target compound’s bromine and methyl groups likely reduce volatility, requiring higher column temperatures for elution.

Biological Activity

6-Bromo-7-methyl-1H-indazole-3-carboxylic acid methyl ester is an indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the molecular formula , is being investigated for its antimicrobial and anticancer properties, among other therapeutic applications.

The compound's structure includes a bromine atom and a methyl group attached to the indazole ring, which is crucial for its biological activity. The unique positioning of these groups contributes to its distinct chemical behavior and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 269.09 g/mol |

| IUPAC Name | Methyl 6-bromo-7-methyl-1H-indazole-3-carboxylate |

| Solubility | Soluble in organic solvents |

The biological activity of 6-Bromo-7-methyl-1H-indazole-3-carboxylic acid methyl ester is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, which can lead to various pharmacological effects. For instance, it may modulate pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research.

Antimicrobial Activity

Research indicates that indazole derivatives, including 6-Bromo-7-methyl-1H-indazole-3-carboxylic acid methyl ester, exhibit significant antimicrobial properties. In vitro studies have demonstrated efficacy against a range of pathogens, including bacteria and fungi.

Case Study: Antifungal Activity

A study evaluated the antifungal activity of various indazole derivatives against Candida albicans and Candida glabrata. The results indicated that 6-Bromo-7-methyl-1H-indazole-3-carboxylic acid methyl ester showed notable inhibition at concentrations as low as 10 mM, particularly against miconazole-resistant strains .

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways.

Case Study: Cytotoxicity in Cancer Cells

In a study examining the cytotoxic effects of various indazole derivatives on BRCA2-deficient cancer cells, 6-Bromo-7-methyl-1H-indazole-3-carboxylic acid methyl ester demonstrated selective cytotoxicity, suggesting its potential as a targeted therapy for specific cancer types .

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-Bromo-7-methyl-1H-indazole-3-carboxylic acid methyl ester, it is useful to compare it with other indazole derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 6-Bromo-7-methyl-1H-indazole-3-carboxylic acid methyl ester | Moderate | High |

| 7-Bromo-1H-indazole-3-carboxylic acid methyl ester | Low | Moderate |

| 5-Bromo-1H-indazole-3-carboxylic acid methyl ester | High | Low |

Q & A

Q. How can researchers optimize the synthesis of 6-Bromo-7-methyl-1H-indazole-3-carboxylic acid methyl ester to improve yield?

Methodological Answer:

- Reaction Conditions: Start with 6-bromo-1H-indazole-3-carboxylic acid as a precursor (84.8% yield reported for analogous bromo-indazole derivatives) and employ esterification using methanol and a catalyst like thionyl chloride (SOCl₂) or DCC/DMAP. Monitor reaction time and temperature (e.g., 12–24 hours at 60–80°C) to avoid side reactions such as demethylation or bromine displacement .

- Purification: Use column chromatography with gradients of ethyl acetate/hexane to isolate the ester. Confirm purity via TLC and HPLC (>95% purity threshold) .

- Troubleshooting: If yields drop below 70%, check for moisture sensitivity or competing nucleophilic attacks on the bromine substituent.

Q. What analytical techniques are most reliable for confirming the identity and purity of this compound?

Methodological Answer:

- Spectroscopic Confirmation:

- NMR: Compare - and -NMR spectra to reference data for indazole esters. Key signals include the methyl ester (~3.9 ppm, singlet) and aromatic protons influenced by bromine’s deshielding effect .

- Mass Spectrometry: Use ESI-MS or GC-MS to confirm the molecular ion peak (expected m/z ≈ 299 for [M+H]⁺) and fragmentation patterns .

- Purity Assessment: Employ reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) or GC with FAME (fatty acid methyl ester) calibration standards to detect residual solvents or byproducts .

Q. How can researchers mitigate challenges in crystallizing this compound for structural validation?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (e.g., DMSO, DMF) or mixed-solvent systems (e.g., methanol/dichloromethane) to enhance solubility. Slow evaporation at 4°C often yields suitable crystals .

- Crystallography Tools: Use SHELXL for structure refinement, particularly for resolving disorder in the bromine or methyl groups. Validate hydrogen bonding networks using Olex2 or Mercury .

Advanced Research Questions

Q. How do researchers resolve contradictions in spectroscopic data for bromo-indazole derivatives?

Methodological Answer:

- Case Study: If -NMR shows unexpected splitting in aromatic protons, consider dynamic effects like restricted rotation or halogen bonding. Compare experimental data with DFT-calculated NMR shifts (e.g., using Gaussian) .

- X-ray Diffraction: For ambiguous cases, solve the crystal structure to unambiguously assign substituent positions. SHELXD is robust for phase determination in small molecules .

Q. What strategies ensure regioselectivity when introducing substituents to the indazole core?

Methodological Answer:

- Directing Groups: Use the carboxylic acid methyl ester as a meta-directing group to control bromination or methylation positions. For example, electrophilic substitution at C7 is favored due to steric and electronic effects .

- Cross-Coupling: Employ Suzuki-Miyaura reactions with arylboronic acids to functionalize the bromine site selectively. Optimize Pd catalysts (e.g., Pd(PPh₃)₄) and base (Na₂CO₃) for C–Br activation .

Q. How can computational methods predict the reactivity of this compound in biological systems?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or phosphatases). Focus on the indazole core’s π-π stacking and hydrogen-bonding potential .

- MD Simulations: Run 100-ns simulations (GROMACS/AMBER) to assess stability in aqueous vs. lipid membranes, noting the ester group’s hydrolysis susceptibility .

Q. What are the implications of batch-to-batch variability in biological assay results?

Methodological Answer:

- QC Protocols: Standardize synthesis batches using LC-MS to quantify impurities (e.g., de-esterified acids or demethylated byproducts). Reject batches with >2% variability in purity .

- Assay Controls: Include internal standards (e.g., 6-chloro analogues) in enzyme inhibition assays to normalize activity measurements .

Key Challenges & Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.